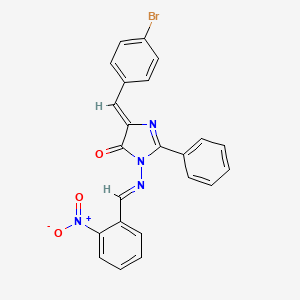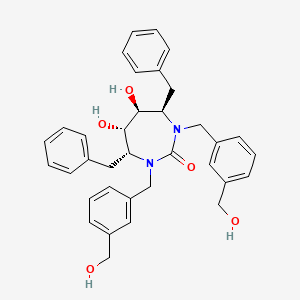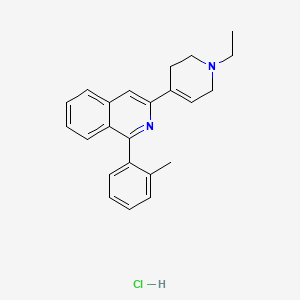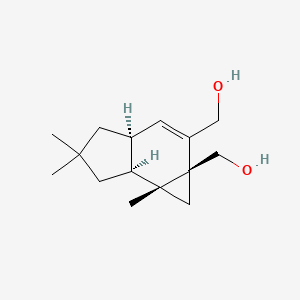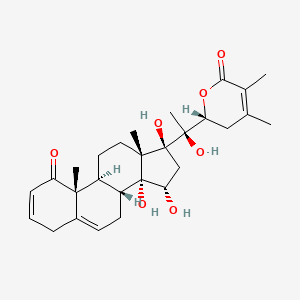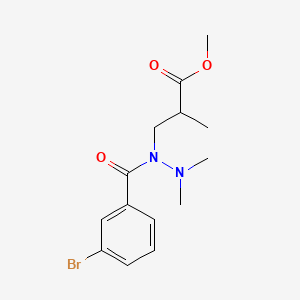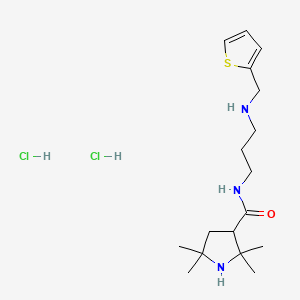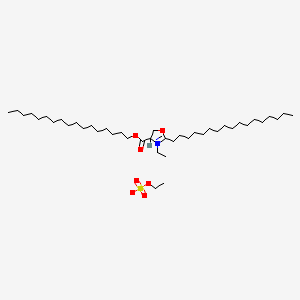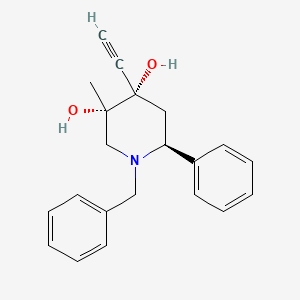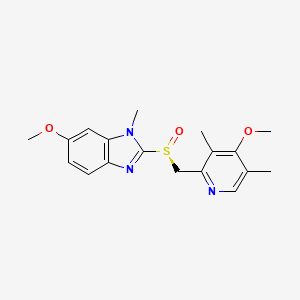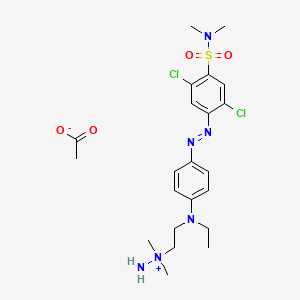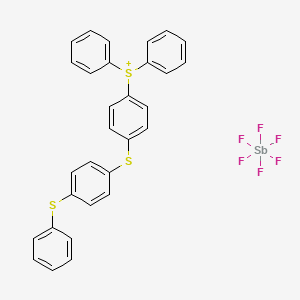
Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) is a complex organic compound known for its unique chemical properties and applications. It is often used in various scientific research fields due to its stability and reactivity. The compound is characterized by the presence of sulfonium and hexafluoroantimonate groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of diphenyl sulfonium salts with phenylthio compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition. The final product is purified using techniques like crystallization or chromatography to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The phenylthio groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenylthio derivatives.
Aplicaciones Científicas De Investigación
Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of advanced materials and as a component in photoinitiators for polymerization reactions.
Mecanismo De Acción
The mechanism of action of Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) involves its interaction with various molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophiles. The hexafluoroantimonate group provides stability and enhances the reactivity of the compound. The pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl(4-(phenylthio)phenyl)sulfonium Hexafluorophosphate
- Sulfonium, diphenyl[4-(phenylthio)phenyl]-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate (1-) (1:1)
Uniqueness
Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) is unique due to its specific combination of sulfonium and hexafluoroantimonate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various fields of research and industry.
Propiedades
Número CAS |
101200-61-7 |
|---|---|
Fórmula molecular |
C30H23F6S3Sb |
Peso molecular |
715.5 g/mol |
Nombre IUPAC |
diphenyl-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]sulfanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C30H23S3.6FH.Sb/c1-4-10-24(11-5-1)31-25-16-18-26(19-17-25)32-27-20-22-30(23-21-27)33(28-12-6-2-7-13-28)29-14-8-3-9-15-29;;;;;;;/h1-23H;6*1H;/q+1;;;;;;;+5/p-6 |
Clave InChI |
DUCPVRKQKDQDKF-UHFFFAOYSA-H |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)[S+](C4=CC=CC=C4)C5=CC=CC=C5.F[Sb-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


